molecular formula C28H58O3 B14365600 Acetic acid;24-methylpentacosan-1-ol CAS No. 92510-83-3

Acetic acid;24-methylpentacosan-1-ol

Cat. No.: B14365600
CAS No.: 92510-83-3
M. Wt: 442.8 g/mol
InChI Key: SOJIFEQLXIFFBD-UHFFFAOYSA-N
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Description

Acetic acid (CH₃COOH), a short-chain carboxylic acid, is a pivotal industrial and biochemical compound. It is a key product of bacterial fermentation by Acetobacter pasteurianus, where pyrroloquinoline quinone-dependent alcohol dehydrogenase (PQQ-ADH) catalyzes ethanol oxidation to acetic acid . This enzyme system consists of three subunits (adhA, adhB, adhS) and is integral to the ethanol oxidase respiratory chain, linking ethanol metabolism to energy production . Proteomic studies reveal that acetic acid resistance in bacteria involves upregulated stress-response proteins (e.g., heat shock proteins, glutamine synthetase) and metabolic adjustments, such as reduced tricarboxylic acid (TCA) cycle activity . Metabolic flux analysis (MFA) demonstrates that engineered strains overexpressing PQQ-ADH achieve higher acetic acid yields (8.2110 mmol·gDW⁻¹·h⁻¹ vs. 5.2586 mmol·gDW⁻¹·h⁻¹ in wild-type strains) due to enhanced ethanol oxidation .

Properties

CAS No.

92510-83-3

Molecular Formula

C28H58O3

Molecular Weight

442.8 g/mol

IUPAC Name

acetic acid;24-methylpentacosan-1-ol

InChI

InChI=1S/C26H54O.C2H4O2/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27;1-2(3)4/h26-27H,3-25H2,1-2H3;1H3,(H,3,4)

InChI Key

SOJIFEQLXIFFBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or the destructive distillation of wood. Industrially, it is produced via the carbonylation of methanol, a process that involves reacting methanol with carbon monoxide in the presence of a catalyst.

    24-Methylpentacosan-1-ol: This compound can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods

    Acetic Acid: The most common industrial method for producing acetic acid is the methanol carbonylation process, which uses a rhodium or iridium catalyst. This method is highly efficient and widely used in the chemical industry.

    24-Methylpentacosan-1-ol: Industrial production of long-chain fatty alcohols like 24-methylpentacosan-1-ol often involves the hydrogenation of fatty acids derived from natural sources such as vegetable oils.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. 24-Methylpentacosan-1-ol can be oxidized to form the corresponding fatty acid.

    Reduction: Acetic acid can be reduced to ethanol. 24-Methylpentacosan-1-ol can be reduced from its corresponding fatty acid or ester.

    Substitution: Acetic acid can participate in nucleophilic acyl substitution reactions, forming esters and amides. 24-Methylpentacosan-1-ol can undergo substitution reactions at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.

Major Products Formed

    Oxidation: Carbon dioxide and water (for acetic acid); corresponding fatty acid (for 24-methylpentacosan-1-ol).

    Reduction: Ethanol (for acetic acid); 24-methylpentacosan-1-ol (from its fatty acid or ester).

    Substitution: Esters and amides (for acetic acid); substituted alcohols (for 24-methylpentacosan-1-ol).

Scientific Research Applications

Acetic acid and 24-methylpentacosan-1-ol have various applications in scientific research:

    Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. 24-Methylpentacosan-1-ol is studied for its properties as a long-chain fatty alcohol.

    Biology: Acetic acid is used in biochemical assays and as a preservative. 24-Methylpentacosan-1-ol is studied for its role in biological membranes and lipid metabolism.

    Medicine: Acetic acid is used in the treatment of infections and as a counterirritant. 24-Methylpentacosan-1-ol is investigated for its potential therapeutic effects on skin conditions.

    Industry: Acetic acid is used in the production of polymers, textiles, and food additives. 24-Methylpentacosan-1-ol is used in the manufacture of cosmetics and personal care products.

Mechanism of Action

    Acetic Acid: Acetic acid exerts its effects through its acidic properties, which can denature proteins and disrupt cell membranes.

    24-Methylpentacosan-1-ol: The mechanism of action of 24-methylpentacosan-1-ol involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Acetic Acid vs. Formic Acid

Chemical Structure and Properties

  • Acetic Acid (CH₃COOH) : A two-carbon carboxylic acid with a pKa of 4.74. It is less reactive and thermally stable (boiling point: 118°C) .
  • Formic Acid (HCOOH) : A one-carbon carboxylic acid with a pKa of 3.73. It is more reactive due to its simpler structure and higher acidity (boiling point: 100.8°C) .

Metabolic Pathways

  • Acetic acid integrates into central carbon metabolism via acetyl-CoA, fueling energy production and lipid synthesis .
  • Formic acid serves as a carbon source in methylotrophic bacteria and participates in anaerobic fermentation .

Acetic Acid vs. Glacial Acetic Acid

Physical and Chemical Properties

Property Acetic Acid (Dilute) Glacial Acetic Acid (Concentrated)
Water Content Contains water (up to 5%) Anhydrous (>99% purity)
Freezing Point 16.6°C (due to water) 16.6°C (pure form)
Reactivity Less reactive in aqueous solutions Highly reactive in organic synthesis

Production Methods

  • Acetic Acid: Produced via methanol carbonylation or bacterial fermentation .
  • Glacial Acetic Acid : Obtained by dehydrating acetic acid through crystallization or distillation .

Key Research Findings

  • Proteomic Insights: Overexpression of PQQ-ADH in A. pasteurianus upregulates stress-response proteins (e.g., DnaK, trigger factor) and alters metabolic fluxes, enhancing ethanol tolerance and acetic acid output .
  • Metabolic Flux Analysis (MFA): Engineered strains exhibit 56% higher acetic acid flux (8.2110 mmol·gDW⁻¹·h⁻¹) compared to wild-type strains, validating PQQ-ADH’s role in ethanol oxidation .
  • Thermodynamic Data : Acetic acid’s gas-phase enthalpy of formation is −434.1 kJ·mol⁻¹, with a heat capacity (Cp) of 144.46 J·mol⁻¹·K⁻¹ at 1100 K .

Data Tables

Table 1: Thermodynamic Properties of Acetic Acid

Temperature (K) Heat Capacity (J·mol⁻¹·K⁻¹)
800 125.50
1000 132.99
1200 148.76

Table 2: Metabolic Flux Comparison in A. pasteurianus

Parameter Wild-Type Strain Engineered Strain
Acetic Acid Flux 5.2586 8.2110
Ethanol Uptake Flux 5.1262 7.8889
Glucose Uptake Flux 0.2574 0.2337

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